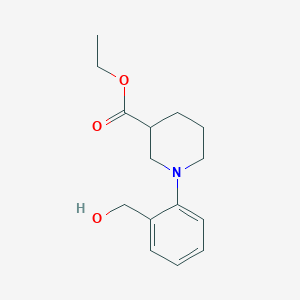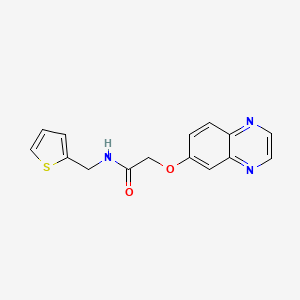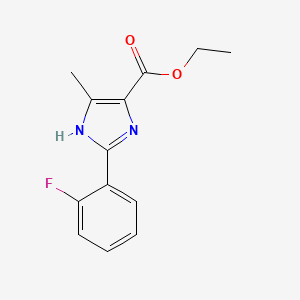![molecular formula C17H12BrN3O2S B12448240 3-{[(4-bromophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12448240.png)
3-{[(4-bromophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-{3-[(1,3-thiazol-2-yl)carbamoyl]phenyl}benzamide is a complex organic compound that features a thiazole ring, a bromophenyl group, and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{3-[(1,3-thiazol-2-yl)carbamoyl]phenyl}benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Coupling with Bromophenyl Group: The thiazole derivative is then coupled with a bromophenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity .
化学反応の分析
Types of Reactions
4-bromo-N-{3-[(1,3-thiazol-2-yl)carbamoyl]phenyl}benzamide undergoes several types of chemical reactions:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted bromophenyl derivatives.
科学的研究の応用
4-bromo-N-{3-[(1,3-thiazol-2-yl)carbamoyl]phenyl}benzamide has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-bromo-N-{3-[(1,3-thiazol-2-yl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
4-bromo-N-{3-[(1,3-thiazol-2-yl)carbamoyl]phenyl}acetamide: Similar structure but with an acetamide group instead of a benzamide group.
4-chloro-N-{3-[(1,3-thiazol-2-yl)carbamoyl]phenyl}benzamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-bromo-N-{3-[(1,3-thiazol-2-yl)carbamoyl]phenyl}benzamide is unique due to its specific combination of a bromophenyl group, a thiazole ring, and a benzamide moiety, which imparts distinct biological activities and chemical reactivity .
特性
分子式 |
C17H12BrN3O2S |
|---|---|
分子量 |
402.3 g/mol |
IUPAC名 |
3-[(4-bromobenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C17H12BrN3O2S/c18-13-6-4-11(5-7-13)15(22)20-14-3-1-2-12(10-14)16(23)21-17-19-8-9-24-17/h1-10H,(H,20,22)(H,19,21,23) |
InChIキー |
VGYZOJSNZSVEOO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C(=O)NC3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-6-methoxybenzo[b]thiophene](/img/structure/B12448157.png)
![[11-(3-bromophenyl)-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](3,4-dichlorophenyl)methanone](/img/structure/B12448166.png)
![5-chloro-2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol](/img/structure/B12448170.png)

![N-{1-oxo-1-[2-(pyridin-3-ylcarbonyl)hydrazinyl]butan-2-yl}-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B12448198.png)


![1'H-spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'-one](/img/structure/B12448213.png)
![(1R,5R)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-YL acetate](/img/structure/B12448219.png)
![(2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid](/img/structure/B12448224.png)
![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methoxyphenyl)carbamimidoyl]benzamide](/img/structure/B12448232.png)
![4,4-dimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B12448235.png)
![3,3'-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole)](/img/structure/B12448249.png)
![N-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenyl]-3-phenyl-propionamide](/img/structure/B12448251.png)
